2,3-bis(3-iodophenyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(3-iodophenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWQILQAGBNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Classical and Contemporary Approaches to 2,3-Diarylquinoxaline Synthesis
The cornerstone of quinoxaline (B1680401) synthesis has historically been the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This robust reaction has been the subject of extensive research, leading to a variety of protocols and catalytic systems to improve efficiency and broaden its applicability.
The classical synthesis of 2,3-diarylquinoxalines involves the reaction of an ortho-phenylenediamine with a 1,2-diketone, such as benzil (B1666583), to form the corresponding 2,3-diphenylquinoxaline (B159395). rsc.org This reaction, first reported by Körner and Hinsberg in 1884, is a versatile and widely used method for constructing the quinoxaline ring system. encyclopedia.pubnih.gov The reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, various catalysts are often employed to enhance the reaction rate and yield. encyclopedia.pubnih.gov
Over the years, numerous modifications and improvements to this classical method have been developed. These include the use of various catalysts such as mineral acids, Lewis acids, and more recently, environmentally benign and recyclable catalysts. nih.govnih.gov For instance, catalysts like alumina-supported heteropolyoxometalates have been shown to be highly efficient, allowing the reaction to proceed at room temperature with high yields. nih.gov Other green chemistry approaches have utilized catalysts like zinc triflate and solid acid catalysts, often in solvent-free conditions or in environmentally friendly solvents like ethanol (B145695). encyclopedia.pubmdpi.com
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | 85-92 | nih.gov |
| Zinc Triflate | Acetonitrile, Room Temperature | 85-91 | encyclopedia.pub |
| Ammonium Bifluoride | Aqueous Ethanol | 90-98 | nih.gov |
| Nitrilotris(methylenephosphonic acid) | - | 80-97 | nih.gov |
| TiO2-Pr-SO3H | Room Temperature, 10 min | 95 | mdpi.com |
| This table presents a selection of catalytic systems used for the synthesis of quinoxaline derivatives, highlighting the reaction conditions and reported yields. |
The scope of the reaction is broad, accommodating a wide range of substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds, leading to a diverse library of quinoxaline derivatives. nih.gov
The generally accepted mechanism for the condensation reaction involves a series of nucleophilic attack and dehydration steps. The reaction is initiated by the nucleophilic attack of one of the amino groups of the ortho-phenylenediamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. researchgate.netresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to form the final quinoxaline ring. researchgate.net
A proposed mechanism involves the following key steps:
Nucleophilic attack of an amino group on a carbonyl group to form a hemiaminal intermediate.
Intramolecular cyclization through the attack of the second amino group on the remaining carbonyl group.
Dehydration of the resulting dihydroxydihydroquinoxaline intermediate to yield the aromatic quinoxaline. researchgate.net
Studies using 13C NMR spectroscopy with labeled substrates have provided evidence for the sequential nature of this process. rsc.org The reaction pathway can be influenced by the nature of the reactants and the reaction conditions, but the fundamental steps of condensation and cyclization remain central to the formation of the quinoxaline ring. researchgate.netresearchgate.net
Targeted Synthesis of Halogenated Quinoxalines
The synthesis of 2,3-bis(3-iodophenyl)quinoxaline requires specific strategies to introduce the iodine atoms at the meta-positions of the phenyl rings. This can be achieved either by starting with pre-functionalized building blocks or by post-synthetic modification of the quinoxaline core, though the former is generally more common and regioselective.
The key to synthesizing this compound is the use of a 1,2-dicarbonyl compound bearing two 3-iodophenyl groups. This precursor, 1,2-bis(3-iodophenyl)ethane-1,2-dione, is then condensed with ortho-phenylenediamine.
The regioselective iodination of aromatic compounds is a well-established field in organic synthesis. For the preparation of the 1,2-bis(3-iodophenyl)ethane-1,2-dione precursor, one would typically start with a suitable aromatic compound and introduce the iodine substituents. Electrophilic iodination is a common method, employing reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). nih.gov The choice of directing groups on the aromatic ring is crucial for achieving the desired meta-iodination.
Once the 1,2-bis(3-iodophenyl)ethane-1,2-dione is obtained, its condensation with ortho-phenylenediamine proceeds via the general mechanisms described earlier. However, the presence of the bulky and electron-withdrawing iodine atoms can influence the reaction kinetics. Optimization of reaction conditions, such as temperature, solvent, and catalyst, may be necessary to achieve high yields of this compound.
For instance, microwave-assisted synthesis has been shown to accelerate quinoxaline formation, often leading to higher yields in shorter reaction times. sapub.org Hydrothermal synthesis has also emerged as a green and efficient method for preparing 2,3-diarylquinoxalines, offering high yields without the need for organic solvents or toxic catalysts. menchelab.comnih.gov High-throughput screening methods using microdroplet reactions combined with mass spectrometry can also be employed to rapidly determine the optimal reaction conditions for a specific set of substrates. nih.govfrontiersin.org
Advanced Synthetic Techniques for this compound
Beyond the classical condensation, other advanced synthetic methods can be envisioned for the synthesis of this compound, although the condensation of the corresponding diketone remains the most direct approach. These advanced methods often focus on constructing the quinoxaline ring from different starting materials.
For example, transition-metal-catalyzed cross-coupling reactions could potentially be used to introduce the 3-iodophenyl groups onto a pre-formed 2,3-dihaloquinoxaline core. However, this approach might suffer from issues of regioselectivity and the need for multiple synthetic steps.
Another advanced approach could involve the ring-opening annulation of suitably substituted indoles with 1,2-diaminoarenes. acs.orgacs.org While this has been demonstrated for the synthesis of 2-aminoaryl quinoxalines, its application to the synthesis of 2,3-diarylquinoxalines like the target compound would require significant methodological development.
Ultimately, the most practical and efficient synthesis of this compound relies on the well-established condensation reaction, with the primary synthetic challenge lying in the preparation of the regioselectively iodinated 1,2-dicarbonyl precursor.
Catalytic Methods in Quinoxaline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of quinoxalines is no exception. Various transition metals and other catalytic systems have been successfully employed to facilitate the formation of the quinoxaline ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound via a one-pot palladium-catalyzed reaction from simple precursors is not extensively documented, related methodologies are highly relevant. For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for creating Csp-Csp2 bonds. jcsp.org.pk This reaction is instrumental in synthesizing alkyne-substituted quinoxaline derivatives, which can serve as versatile precursors for more complex structures. jcsp.org.pkresearchgate.netresearchgate.net
A typical Sonogashira coupling involves a palladium catalyst, often in conjunction with a copper co-catalyst, and a base. The reaction has been successfully applied to couple various terminal alkynes with halo-substituted quinoxalines, such as 2-(4-bromophenyl)quinoxaline, to produce the corresponding alkyne derivatives in high yields. jcsp.org.pkresearchgate.netresearchgate.net The optimized conditions for these reactions make this process valuable for designing medicinally relevant molecules. jcsp.org.pkresearchgate.netresearchgate.net Furthermore, palladium catalysis has been employed in the reductive N-heteroannulation of enamines derived from o-nitroanilines to produce 1,2-dihydroquinoxalines and dihydroquinoxalinones. acs.orgresearchgate.net Another innovative approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing a direct route to novel quinoxaline derivatives without the need for pre-functionalization. rsc.orgrsc.org
The following table summarizes representative palladium-catalyzed reactions for the synthesis of quinoxaline derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium/Copper | Aryl/vinyl halide, Terminal alkyne | Alkyne-substituted quinoxaline | Csp-Csp2 bond formation jcsp.org.pkresearchgate.netresearchgate.net |
| Pd(dba)2/dppp | Enamines from 2-nitroanilines, CO | 1,2-Dihydroquinoxalines | N-heteroannulation acs.orgresearchgate.net |
| Pd/C | Catechols, Nitroarylamines | Quinoxaline derivatives | Reductive annulation rsc.orgrsc.org |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinoxaline synthesis. acs.orgnih.gov These systems can promote the cyclization of o-phenylenediamines with various substrates. One notable method involves the reaction of o-phenylenediamine (B120857) with terminal alkynes in the presence of a copper(II) catalyst and a base, yielding quinoxalines in moderate to good yields. acs.orgnih.gov This approach is advantageous due to the use of readily available starting materials and relatively mild reaction conditions. acs.org
Copper catalysts have also been utilized in the synthesis of quinoxalines from α-hydroxyketones and o-phenylenediamines. researchgate.net In this process, a copper catalyst, in conjunction with molecular sieves under an oxygen atmosphere, facilitates the reaction to produce the corresponding quinoxalines in high yields. researchgate.net A significant advantage of this catalytic system is its recyclability, allowing it to be recovered and reused multiple times without a significant loss of activity. researchgate.net Furthermore, nanocrystalline copper(II) oxide has been shown to be an efficient catalyst for the synthesis of quinoxaline derivatives. rsc.org
The table below provides an overview of copper-catalyzed quinoxaline synthesis.
| Catalyst | Reactants | Product | Notable Aspects |
| Copper(II) salts | o-Phenylenediamine, Terminal alkyne | Quinoxaline | Mild conditions, readily available substrates acs.orgnih.gov |
| Copper catalyst/MS 4A | o-Phenylenediamines, α-Hydroxyketones | Quinoxaline | Recyclable catalyst, high yields researchgate.net |
| Nanocrystalline CuO | 1,2-Diamines, 1,2-Diketones | Quinoxaline derivatives | Efficient nanocatalyst rsc.org |
Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have gained prominence as mild, selective, and environmentally friendly oxidants in organic synthesis. semanticscholar.orgresearchgate.netresearchgate.net IBX has proven to be highly effective in the synthesis of quinoxaline derivatives from the condensation of 1,2-diketones and o-phenylenediamines at room temperature, affording products in very high yields. semanticscholar.orgresearchgate.netresearchgate.net The use of IBX offers several advantages, including simplicity of operation, very short reaction times, and the absence of harsh or corrosive reagents. semanticscholar.org
The proposed role of IBX in this transformation is to activate the carbonyl compound, thereby facilitating the nucleophilic attack of the amino group. semanticscholar.org In addition to IBX, other hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) have been used to catalyze the annulation between α-iminoethanones and o-phenylenediamines, leading to the regioselective synthesis of trisubstituted quinoxalines. acs.org These reagents are crucial for activating the carbonyl groups and lowering the activation energy of the condensation process. acs.org
Research has also demonstrated the use of IBX in the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines to form quinoxaline structures. derpharmachemica.com This method is characterized by its simplicity, short reaction times, and high product yields. derpharmachemica.com
The following table summarizes the use of hypervalent iodine reagents in quinoxaline synthesis.
| Reagent | Reactants | Product Type | Key Advantages |
| IBX | 1,2-Diketones, o-Phenylenediamines | Quinoxalines | Room temperature, high yields, short reaction times semanticscholar.orgresearchgate.netresearchgate.net |
| IBX | α-Hydroxy ketones, o-Phenylenediamines | Quinoxalines | Simplicity, high yields derpharmachemica.com |
| [Bis(trifluoroacetoxy)iodo]benzene | α-Iminoethanones, o-Phenylenediamines | Trisubstituted quinoxalines | Regioselective synthesis acs.org |
Green Chemistry Approaches in Quinoxaline Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoxalines. ijirt.orgekb.egbenthamdirect.comresearchgate.net These approaches aim to provide more sustainable and environmentally friendly methods for producing these important heterocyclic compounds. ijirt.orgekb.eg
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. digitellinc.comnih.govudayton.edu This technique has been successfully applied to the synthesis of quinoxaline derivatives. digitellinc.comnih.govudayton.edusouthasiacommons.net
One approach involves the condensation of isatin (B1672199) derivatives with o-phenylenediamine in water under microwave irradiation, providing a greener route to quinoxalines. southasiacommons.net The use of water as a solvent is a significant advantage from an environmental perspective. Another solvent-free microwave-assisted method involves the reaction of dialkyl acetylenedicarboxylates with o-phenylenediamines, which rapidly affords quinoxaline derivatives in high yields. tandfonline.com This protocol is noted for being convenient, rapid, and environmentally friendly. tandfonline.com Microwave irradiation has also been utilized for the synthesis of 2-quinoxalinone-3-hydrazone derivatives, demonstrating the versatility of this technique. nih.gov
The table below highlights examples of microwave-assisted quinoxaline synthesis.
| Reactants | Conditions | Product Type | Benefits |
| Isatin derivatives, o-Phenylenediamine | Water, Microwave irradiation | Quinoxaline derivatives | Green solvent, efficient southasiacommons.net |
| Dialkyl acetylenedicarboxylates, o-Phenylenediamines | Solvent-free, Microwave irradiation | Quinoxaline derivatives | Rapid, high yields, environmentally friendly tandfonline.com |
| 2-Quinoxalinone precursors | Microwave irradiation | 2-Quinoxalinone-3-hydrazone derivatives | Efficient synthesis nih.gov |
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields in organic synthesis. scispace.comiaea.orgresearchgate.netnih.gov The application of ultrasound provides an alternative energy source that can promote reactions under milder conditions. scispace.comnih.gov
An efficient and practical catalyst-free method for the synthesis of quinoxaline derivatives has been developed using ultrasound irradiation. scispace.comiaea.orgresearchgate.net The condensation of various 1,2-diketones with 1,2-diamines in ethanol at room temperature under ultrasonic conditions leads to excellent yields of the corresponding quinoxalines in a short period. scispace.com Compared to traditional heating methods, this ultrasound-assisted protocol is more convenient and proceeds under significantly milder conditions. scispace.com The use of ultrasound has also been explored for the synthesis of more complex structures, such as quinoxaline-based bisspirooxindolo-pyrrolizidines, through 1,3-dipolar cycloaddition reactions, resulting in good yields and shorter reaction times. tandfonline.com
The following table summarizes the key features of ultrasound-assisted quinoxaline synthesis.
| Reactants | Conditions | Product Type | Advantages |
| 1,2-Diketones, 1,2-Diamines | Ethanol, Room temperature, Ultrasound | Quinoxaline derivatives | Catalyst-free, high yields, mild conditions scispace.comiaea.orgresearchgate.net |
| Spiro-fused heterocycles | Ultrasound | Quinoxaline based bisspirooxindolo-pyrrolizidines | Good yields, shorter reaction times tandfonline.com |
Solvent-Free and Aqueous Media Syntheses
The development of synthetic routes in aqueous media or under solvent-free conditions aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents. rsc.org For the synthesis of 2,3-diarylquinoxalines, including the iodo-substituted target compound, these methods offer significant advantages in terms of environmental impact, safety, and often, reaction efficiency.
Aqueous Media Synthesis: Hydrothermal synthesis (HTS) has emerged as a powerful technique for the creation of 2,3-diarylquinoxalines in high-temperature water. rsc.org This method avoids the need for organic solvents, strong acids, or toxic catalysts. The reaction typically involves heating a mixture of an o-phenylenediamine and a 1,2-diketone in water at temperatures ranging from 150 to 230 °C. wikipedia.org The addition of a promoter like acetic acid can significantly accelerate the reaction, reducing times to as little as 10 minutes while maintaining high yields. rsc.org This approach is particularly noteworthy for its ability to handle even highly apolar starting materials, which typically have low solubility in water at room temperature.
Another approach for aqueous synthesis involves the use of a surfactant-type catalyst, such as tetraethylammonium (B1195904) bromate, which facilitates the condensation of 1,2-diketones and 1,2-diamines at room temperature. This method is characterized by short reaction times, simple workup procedures, and high yields of the desired quinoxaline products.
Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis offers another green alternative. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. Microwave irradiation is another technique frequently employed in solvent-free synthesis to accelerate the reaction, often leading to the desired product in a matter of minutes with high purity and yield. For instance, the condensation of o-phenylenediamines with benzil derivatives can be achieved by microwave irradiation in the absence of a solvent, providing a rapid and efficient route to 2,3-diarylquinoxalines.
The table below summarizes representative conditions for the synthesis of diarylquinoxalines in green media, which are applicable to the synthesis of this compound.
Table 1: Green Synthetic Methodologies for 2,3-Diarylquinoxalines
| Method | Reactants | Conditions | Yield | Reference |
| Hydrothermal Synthesis | o-Phenylenediamine, 1,2-Diaryl-1,2-diketone | Water, 230 °C, 1 hour | >90% | rsc.org |
| Acid-Promoted HTS | o-Phenylenediamine, 1,2-Diaryl-1,2-diketone | 5% Acetic Acid in Water, 230 °C, 10 minutes | >90% | rsc.org |
| Surfactant-Catalyzed | o-Phenylenediamine, Benzil | Tetraethylammonium bromate, Water, Room Temperature, 20-45 minutes | ~92% | |
| Microwave-Assisted | o-Phenylenediamine, Benzil | Solvent-free, Microwave irradiation, 3 minutes | ~96% |
Post-Synthetic Modifications and Derivatization Strategies of this compound for Enhanced Functionality
The true synthetic value of this compound lies in the reactivity of its carbon-iodine bonds. These bonds serve as versatile handles for post-synthetic modifications, allowing for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. Such modifications are crucial for fine-tuning the electronic, optical, and biological properties of the quinoxaline core, leading to materials with enhanced functionality. The primary strategies for derivatization include the Sonogashira, Suzuki, and Heck reactions. rsc.orgwikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org In the context of this compound, this reaction can be used to introduce one or two acetylenic moieties. This derivatization extends the π-conjugated system of the molecule, which can significantly alter its photophysical properties, making the resulting compounds promising candidates for applications in organic electronics and as fluorescent probes. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.org This reaction is exceptionally versatile for creating new carbon-carbon single bonds. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of biaryl-substituted quinoxalines can be synthesized. nih.gov This strategy is widely used in drug discovery to explore structure-activity relationships and to develop compounds with improved pharmacological profiles. mdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the phenyl rings of the quinoxaline core. The resulting vinylated derivatives can serve as monomers for polymerization or undergo further chemical transformations, expanding the range of accessible molecular structures. nih.gov
The table below provides an overview of the conditions for these key post-synthetic modification reactions as applied to iodo-aryl substrates, which are directly analogous to the derivatization of this compound.
Table 2: Post-Synthetic Modification Strategies for Iodo-Aryl Quinoxalines
| Reaction Name | Substrate | Reagents | Catalyst System | Resulting Structure | Reference |
| Sonogashira Coupling | Iodo-aryl Quinoxaline, Terminal Alkyne | CuI, Base (e.g., Et₃N or Piperidine) | Pd(PPh₃)₂Cl₂ or other Pd(0) complexes | Alkynyl-substituted Quinoxaline | rsc.orgwikipedia.org |
| Suzuki Coupling | Iodo-aryl Quinoxaline, Arylboronic Acid | Base (e.g., K₂CO₃ or Cs₂CO₃) | Pd(PPh₃)₄ or PdCl₂(dppf) | Biaryl-substituted Quinoxaline | nih.govorganic-chemistry.org |
| Heck Reaction | Iodo-aryl Quinoxaline, Alkene | Base (e.g., Et₃N or K₂CO₃) | Pd(OAc)₂ with phosphine (B1218219) ligands | Vinyl-substituted Quinoxaline | wikipedia.orgorganic-chemistry.org |
These derivatization strategies underscore the importance of this compound as a key intermediate. The ability to precisely engineer its structure through post-synthetic modifications opens up a vast chemical space for the design of novel functional molecules with tailored properties.
Structural Elucidation and Supramolecular Architecture
Single-Crystal X-ray Diffraction Analysis of 2,3-Bis(3-iodophenyl)quinoxaline and Related Structuresmdpi.comrsc.org
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. mdpi.com For the series of 2,3-bis(3-X-phenyl)quinoxalines (where X = F, Cl, Br, I, Me), SCXRD analysis has provided detailed crystallographic data, enabling a comprehensive understanding of their structural properties. rsc.org
The molecular structure of this compound is characterized by a central, planar quinoxaline (B1680401) ring system to which two 3-iodophenyl rings are attached. A key feature of its conformation is the significant twist of these peripheral phenyl rings relative to the central quinoxaline core. This twisting is a common feature in 2,3-diarylquinoxalines and is necessary to minimize steric hindrance between the aromatic systems.
In related structures, such as 2,3-bis(4-bromophenyl)quinoxaline (B11557262), the dihedral angles between the quinoxaline system and the two phenyl rings are reported as 57.23(1)° and 36.75(1)°. researchgate.netiucr.org Similarly, for 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the phenyl rings are twisted by 53.91(4)° and 36.86(6)° relative to the benzoquinoxaline plane. nih.gov In 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the two thienyl rings exhibit vastly different dihedral angles of 83.96(4)° and 3.29(9)° with the quinoxaline mean plane, showcasing the significant impact of substituent patterns and heteroatom interactions on conformation. nih.gov
| Compound | Ring 1 Dihedral Angle (°) | Ring 2 Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2,3-Bis(4-bromophenyl)quinoxaline | 57.23 | 36.75 | researchgate.netiucr.org |
| 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | 53.91 | 36.86 | nih.gov |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 83.96 | 3.29 | nih.gov |
Crystallographic data confirms that the bond lengths and angles within the this compound molecule fall within the expected ranges for such aromatic and heterocyclic systems. iucr.org The carbon-carbon and carbon-nitrogen bonds of the quinoxaline ring display lengths characteristic of their aromatic nature. The carbon-iodine bond length is consistent with that of an iodine atom attached to an sp²-hybridized carbon. The number of bonds between two atoms, known as bond order, is inversely proportional to the bond length; higher bond orders result in shorter, stronger bonds. libretexts.orgtutorchase.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P21/n | rsc.org |
| a (Å) | 8.6398(5) | rsc.org |
| b (Å) | 19.4072(10) | rsc.org |
| c (Å) | 10.7039(6) | rsc.org |
| β (°) | 101.237(3) | rsc.org |
| Volume (ų) | 1760.36(17) | rsc.org |
Intermolecular Interactions and Crystal Engineering Principlesrsc.orgnih.gov
The arrangement of molecules in a crystal, known as crystal packing, is directed by a subtle balance of intermolecular forces. In halogenated quinoxalines, this includes halogen bonds, hydrogen bonds, and van der Waals forces, the interplay of which is a central principle of crystal engineering. rsc.orgrsc.org
A defining feature in the crystal structure of this compound is the presence of halogen bonding. rsc.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) is attracted to a nucleophilic site. nih.govmdpi.com Iodine is the largest and most polarizable of the common halogens, making it a strong halogen bond donor. nih.gov The strength of these interactions generally follows the trend I > Br > Cl >> F. nih.govijres.org
While halogen bonding is dominant, weaker non-covalent interactions also contribute to the stability of the crystal lattice. These include weak hydrogen bonds, such as C–H···N and C–H···π interactions, and nonspecific van der Waals forces. rsc.orgrsc.org In related quinoxaline derivatives, crystal packing is often stabilized by a network of these interactions. For instance, in the crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, C–H···π (arene) interactions link the molecules. nih.gov In other cases, π-π stacking interactions between aromatic rings are observed, with centroid-centroid distances typically between 3.6 and 4.1 Å. sciencegate.appnih.gov For this compound, the balance of these weaker forces is secondary to the stronger, more directional I···I halogen bonds that primarily dictate the packing arrangement. rsc.org
| Interaction Type | Description | Relevance | Reference |
|---|---|---|---|
| Halogen Bonding (I···I) | An attractive interaction between an electrophilic iodine and a nucleophilic region. | The dominant packing force in this compound. | rsc.org |
| Hydrogen Bonding (C–H···N/π) | Weak electrostatic attraction between a C-H bond and a nitrogen atom or π-system. | Contributes to packing stability; more influential in non-iodinated analogues. | rsc.orgrsc.org |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Common in related structures, contributes to packing efficiency. | nih.govnih.gov |
| Van der Waals Forces | Nonspecific attractive/repulsive forces between molecules. | Provides overall stabilization to the crystal lattice. | researchgate.netiucr.org |
The study of a series of related compounds provides critical insights into crystal engineering principles. A systematic investigation of the 2,3-bis(3-X-phenyl)quinoxaline series (X = F, Cl, Br, I, Me) revealed important trends in their crystal packing. rsc.orgrsc.org
The derivatives with lighter halogens (X = F, Cl, Br) were found to be isostructural, meaning they crystallize in the same arrangement despite the change in the halogen atom. rsc.orgrsc.org This isostructurality is driven by a consistent pattern of weak hydrogen bonds. However, the iodine-containing derivative, this compound, does not follow this pattern and adopts a different crystal structure. rsc.org This structural divergence is attributed to the combination of the larger size of the iodine atom (steric factors) and its strong propensity to form I···I halogen bonds, which overrides the weaker interactions that control the packing in the fluoro, chloro, and bromo analogues. rsc.org
Furthermore, studies on this series have uncovered polymorphism—the ability of a compound to exist in more than one crystal form. For the fluorine and bromine derivatives, the isostructural phase obtained was found to be a kinetically favored metastable polymorph, with differential scanning calorimetry (DSC) studies indicating the existence of more thermodynamically stable forms. rsc.orgrsc.org
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible spectroscopy each provide unique and complementary information about the molecule's atomic arrangement, bonding, and electronic nature.
NMR spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) environments within a molecule.
For ¹H NMR of this compound, the spectrum is expected to show distinct signals for the protons on the quinoxaline core and the iodophenyl substituents. Based on data for similar compounds like 2,3-bis(4-chlorophenyl)quinoxaline (B11669625), which shows multiplets in the aromatic region (δ 8.18–8.16, 7.82–7.80, 7.49–7.47, and 7.36–7.35 ppm), the protons of the quinoxaline ring in the iodo-analogue would likely appear as multiplets around δ 7.8-8.2 ppm. researchgate.net The protons on the 3-iodophenyl rings would also produce a complex pattern of signals in the aromatic region, with their chemical shifts influenced by the presence of the iodine atom.
The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For a related compound, 2,3-diphenylquinoxaline (B159395), signals for the quinoxaline and phenyl carbons appear in the range of δ 128-154 ppm. rsc.org It is anticipated that the carbon atoms in this compound would also fall within this region. The carbon atoms bonded directly to the iodine (C-I) would exhibit a characteristic chemical shift, typically at a lower field compared to unsubstituted carbons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Quinoxaline) | ~ 7.8 - 8.2 | Multiplet |
| ¹H (Iodophenyl) | ~ 7.2 - 8.0 | Multiplet |
| ¹³C (Aromatic) | ~ 125 - 155 | - |
The IR spectrum of a quinoxaline derivative typically shows characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the quinoxaline and phenyl rings are expected in the 1400-1600 cm⁻¹ region. scialert.netnist.gov A key feature for this compound would be the C-I stretching vibration. The C-X (where X is a halogen) stretching frequencies generally appear in the fingerprint region (below 1000 cm⁻¹). Specifically, C-I stretches are expected at the lower end of this range, typically between 500-600 cm⁻¹. orgchemboulder.com
Raman spectroscopy , being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings would be prominent. The C-I bond, due to its polarizability, should also give rise to a detectable Raman signal.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| C=C/C=N Stretch | 1400 - 1600 | IR, Raman |
| C-I Stretch | 500 - 600 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₂₀H₁₂I₂N₂), the expected monoisotopic mass would be approximately 533.91 g/mol . HRMS would be able to confirm this mass with high accuracy. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two iodine atoms. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, in related quinoxaline derivatives, fragmentation often involves the loss of substituents from the phenyl rings. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₀H₁₂I₂N₂ |
| Monoisotopic Mass | ~ 533.91 g/mol |
| Key Fragmentation | Loss of iodine atoms |
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Quinoxaline derivatives are known to exhibit absorption bands in the UV-Vis region due to π-π* and n-π* transitions. For 2,3-diphenylquinoxaline, absorption maxima are observed around 248 nm and 347 nm, corresponding to π-π* and n-π* transitions, respectively. It is expected that this compound would show similar absorption bands, although the positions and intensities of these bands may be shifted due to the presence of the iodine atoms (the heavy atom effect).
Table 4: Predicted UV-Visible Spectroscopy Data for this compound
| Transition | Predicted Wavelength (nm) |
| π-π | ~ 250 |
| n-π | ~ 350 |
Computational and Theoretical Investigations
Electronic Structure and Quantum Chemical Studies
No published studies were found that detail the use of DFT to optimize the geometry or calculate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, for 2,3-bis(3-iodophenyl)quinoxaline.
There is no available research detailing the use of ab initio or semi-empirical computational methods for the molecular characterization of this compound.
Molecular Dynamics and Simulation Studies of Conformational Flexibility
No molecular dynamics or simulation studies that investigate the conformational flexibility of this compound have been reported in the scientific literature.
Prediction of Structure-Property Relationships through Computational Modeling
There are no computational models or theoretical studies that predict the optoelectronic behavior or charge transport characteristics specifically for this compound.
No theoretical investigations into the intermolecular interactions, such as π-π stacking or hydrogen bonding, for this compound in the solid state have been published.
Advanced Applications in Materials Science and Engineering
Organic Electronics and Optoelectronic Devices
The fundamental structure of 2,3-bis(3-iodophenyl)quinoxaline , featuring a quinoxaline (B1680401) core with two attached iodophenyl groups, positions it as a versatile building block for organic electronic and optoelectronic devices. The electron-withdrawing quinoxaline unit combined with the tunable properties imparted by the iodophenyl substituents suggests its utility across a spectrum of applications.
In the realm of solar energy conversion, quinoxaline-based materials have been extensively explored as components in both Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). rsc.orgrsc.orgnih.gov In OSCs, particularly in the context of non-fullerene acceptors (NFAs), the quinoxaline unit serves as an excellent electron-withdrawing core. nih.gov This allows for the tuning of the material's absorption spectrum and energy levels to match with donor materials, facilitating efficient exciton (B1674681) dissociation and charge generation. The structural diversity of quinoxaline derivatives allows for fine-tuning of their properties to optimize device performance. nih.gov
In DSSCs, quinoxaline derivatives can function as auxiliary acceptors or as part of the π-bridge in D-π-A (Donor-π-Acceptor) organic sensitizers. nih.govcase.edu Their strong electron-accepting ability can enhance electron injection from the excited dye into the semiconductor's conduction band (typically TiO₂). nih.gov For example, studies on sensitizers incorporating 2,3-diphenylquinoxaline (B159395) have demonstrated the importance of the quinoxaline unit in improving charge transfer efficiency. nih.gov Although direct integration of This compound into solar cells has not been reported, its fundamental electronic properties suggest it could be a promising candidate for such applications, pending experimental validation.
Organic Field-Effect Transistors (OFETs) require semiconducting materials that can efficiently transport charge carriers (holes or electrons). Materials that primarily transport electrons are known as n-type semiconductors. The electron-deficient nature of the quinoxaline core makes its derivatives promising candidates for n-type behavior in OFETs. nih.gov Research on heterocyclic co-oligomers containing a pyrazine (B50134) ring has shown that the introduction of electron-withdrawing groups can induce n-type FET behavior. researchgate.net
While many quinoxaline-based polymers have shown p-type or ambipolar characteristics, specific structural modifications can favor electron transport. The performance of such materials is highly dependent on molecular packing in the solid state. Crystal structure analyses of related compounds like 2,3-bis(4-bromophenyl)quinoxaline (B11557262) reveal significant dihedral angles between the phenyl rings and the quinoxaline plane, which affects intermolecular π-π stacking and, consequently, charge transport. researchgate.net It is plausible that This compound could function as an n-type semiconductor, with the bulky iodine atoms influencing the molecular packing and electronic coupling between adjacent molecules in the thin film.
Quinoxaline derivatives are versatile materials for Organic Light-Emitting Diodes (OLEDs), where they can be used as electron transporters, hosts for phosphorescent emitters, or as emissive materials themselves. google.comresearchgate.net The rigid structure and good thermal stability of the quinoxaline core are advantageous for device longevity. google.com Patents and research articles describe the use of 2,3-bis(phenyl)quinoxaline derivatives as electron-transporting layers in OLEDs. google.comsioc-journal.cn
Furthermore, the donor-acceptor (D-A) architecture possible with quinoxaline derivatives makes them suitable for developing Thermally Activated Delayed Fluorescence (TADF) emitters. researchgate.net In a TADF molecule, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC) to the emissive singlet state. By coupling an electron-donating moiety to the electron-accepting quinoxaline core, it is possible to design molecules with the necessary small energy gap for efficient TADF. While This compound itself is an acceptor, it could be functionalized with donor groups to create novel TADF emitters.
Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. This property is utilized in applications such as smart windows, displays, and adaptive camouflage. Conjugated polymers and molecules with stable redox states are key to this technology. Donor-acceptor type materials based on quinoxaline have been investigated for their electrochromic properties. rsc.orgpsu.edu These materials can exhibit multiple colors in different redox states. For example, polymers incorporating quinoxaline units have been shown to switch between colors like orange, green, and blue upon oxidation and reduction. rsc.orgresearchgate.net The inherent redox activity of the quinoxaline core suggests that This compound could be a precursor for synthesizing novel electrochromic polymers, where it would influence the color, switching speed, and stability of the resulting material.
The transport of charge in quinoxaline-based materials is a complex process governed by factors such as molecular structure, electronic coupling between molecules, and film morphology. nih.gov Charge transport in organic semiconductors typically occurs via a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular distance and orbital overlap.
Characterization of analogous compounds provides insight into the likely structural properties of This compound . X-ray crystallography on 2,3-bis(4-bromophenyl)quinoxaline and 2,3-bis(4-chlorophenyl)quinoxaline (B11669625) reveals that the phenyl rings are significantly twisted out of the plane of the quinoxaline core. researchgate.netsioc-journal.cn This twisting, described by the dihedral angle, has a profound impact on the molecular packing and, by extension, the charge transport properties. The bulky nature of the iodine atoms in This compound would likely lead to a large dihedral angle, influencing its solid-state packing and electronic properties. The heavy iodine atom could also promote intersystem crossing, a property that might be exploited in phosphorescent or TADF materials.
Table of Structural Data for Analogous 2,3-Diarylquinoxaline Compounds
| Compound | Dihedral Angle (Phenyl Ring 1 to Quinoxaline) | Dihedral Angle (Phenyl Ring 2 to Quinoxaline) | Dihedral Angle (Between Phenyl Rings) | Reference |
| 2,3-Bis(4-bromophenyl)quinoxaline | 55.48° | 64.80° | 34.89° | researchgate.net |
| 2,3-Bis(4-chlorophenyl)quinoxaline | 57.3° | 35.0° | - | sioc-journal.cn |
| 2,3-Bis(3-nitrophenyl)quinoxaline | 55.8° | 64.3° | 36.3° |
This table presents data for closely related analogues to infer potential structural characteristics of this compound, for which specific crystallographic data is not available in the cited literature.
Photophysical Properties and Energy Transfer Mechanisms
The interaction of quinoxaline derivatives with light is a subject of intense research, as it underpins their use in various optoelectronic applications. The nature and position of substituents on the quinoxaline scaffold play a critical role in defining their absorption, emission, and charge transfer characteristics.
The photophysical properties of quinoxaline derivatives are dictated by the extent of π-conjugation and the electronic nature of their substituents. Generally, increasing the conjugation length by adding aromatic substituents leads to a bathochromic (red-shift) in the maximum absorption wavelength (λmax). For instance, increasing the number of substituents on the quinoxaline core can increase the degree of conjugation, leading to red-shifted absorption peaks. scholaris.ca The addition of an electron-rich biphenyl (B1667301) group to a quinoxaline nucleus can shift the electron cloud density toward the quinoxaline core, resulting in intramolecular charge transfer and a red-shifted absorption peak. scholaris.ca
While specific experimental data for this compound is not extensively detailed in the literature, the properties of related compounds offer significant insight. For example, various 2,3-disubstituted quinoxaline derivatives exhibit absorption maxima in the range of 370 to 442 nm and emission maxima from 386 to 539 nm in chloroform. researchgate.net The difference between the maximum wavelength of absorption and emission, known as the Stokes shift, is a crucial parameter for applications in fluorescent materials and devices. Some quinoxaline derivatives exhibit particularly large Stokes shifts, which can be indicative of significant structural rearrangement in the excited state. mdpi.com
The substitution pattern itself has a significant impact. A bathochromic shift is observed in both absorption and emission spectra when moving a substituent along the quinoline (B57606) core, highlighting the influence of substituent position on the molecule's optical properties. beilstein-journals.org
Table 1: Photophysical Data for Selected Quinoxaline Derivatives in Solution
| Compound Name | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Quinoxaline Derivative 4b | Chloroform | 396 | 445 | 2780 |
| Quinoxaline Derivative 4c | Chloroform | 387 | 425 | 2310 |
| Quinoxaline Derivative 5b | Chloroform | 442 | 539 | 4020 |
| Quinoxaline Derivative 5c | Chloroform | 425 | 494 | 3286 |
| Quinoxaline Derivative 11b | DCM | - | - | >12,000 |
Data sourced from multiple studies to illustrate the range of properties in quinoxaline derivatives. researchgate.netmdpi.com
Intramolecular Charge Transfer (ICT) is a fundamental process in many functional organic molecules, where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. The electron-deficient nature of the quinoxaline moiety makes it an excellent electron acceptor in such systems. nih.gov
When combined with electron-donating groups, quinoxalines can form donor-π-acceptor (D-π-A) structures that exhibit strong ICT characteristics. nih.gov This phenomenon is often confirmed by UV-vis spectroscopy and cyclic voltammetry. nih.gov The occurrence of ICT can lead to interesting photophysical behaviors, such as large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. mdpi.com In some cases, particularly with flexible molecules, a Twisted Intramolecular Charge Transfer (TICT) state can form, characterized by an excited state where the donor and acceptor moieties are perpendicular to each other. mdpi.com This is often associated with dual fluorescence and high sensitivity to the local environment.
The luminescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yield of quinoxaline derivatives varies dramatically depending on their molecular structure.
Some 2,3-disubstituted quinoxalines are known to have low fluorescence quantum yields, with the primary deactivation pathway for the excited state being intersystem crossing to the triplet state. researchgate.net However, other structural modifications can lead to highly emissive compounds. For example, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives show emission with a fluorescence quantum yield approaching unity (100%) in moderately polar solvents. psu.edu Similarly, a water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline (B3350192) core was reported to have a high fluorescence quantum yield of approximately 0.55. rsc.org
In the case of this compound, the presence of heavy iodine atoms is expected to significantly decrease the fluorescence quantum yield. This is due to the "heavy-atom effect," which enhances spin-orbit coupling and promotes intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence in favor of phosphorescence or non-radiative decay.
Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. These materials are essential for technologies like optical switching, frequency conversion, and optical data storage. Molecules with large π-conjugated systems and significant charge asymmetry, such as D-π-A structures, often exhibit strong NLO responses.
Chemical Sensing and Probe Development
The ability of quinoxaline derivatives to exhibit changes in their color or fluorescence upon interaction with specific analytes makes them excellent candidates for the development of chemical sensors.
The rational design of chemosensors based on the quinoxaline scaffold involves integrating a recognition site (a binding group for the analyte) with a signaling unit (the quinoxaline chromophore/fluorophore). nih.gov The interaction between the analyte and the recognition site induces an electronic perturbation that alters the photophysical properties of the quinoxaline unit, resulting in a detectable colorimetric or fluorescent signal. nih.gov
Key design principles include:
Leveraging the Electron-Deficient Core: The electron-deficient quinoxaline ring is a core component. Its electronic properties can be modulated by the binding of an analyte to a receptor site, leading to changes in ICT pathways and, consequently, the optical signal. nih.govresearchgate.net
Strategic Placement of Recognition Sites: Functional groups capable of binding specific anions (e.g., fluoride, cyanide, acetate) or cations can be attached to the quinoxaline core. These recognition sites often involve hydrogen-bonding donors (like amides or ureas), Lewis acidic centers, or other specific binding motifs. nih.gov
Tuning through Structural Modification: The sensitivity and selectivity of the sensor can be fine-tuned by altering the substituents on the quinoxaline ring. These modifications can influence the molecule's solubility, electronic properties, and steric environment around the binding site. nih.govnih.gov The integration of anion binding elements with the quinoxaline chromophore has been shown to result in anion-responsive chemosensors. nih.gov
Signal Transduction Mechanism: The binding event must be effectively translated into an optical signal. This can occur through various mechanisms, including photoinduced electron transfer (PET), ICT, or the formation of excimers/exciplexes. For example, modified 2,3-bis(thienyl)quinoxaline fluorophores have been explored as potential chemosensors that can detect metal cations and nitroaromatic compounds through changes in their fluorescence maxima or intensity. researchgate.net
The this compound molecule serves as a foundational structure that can be further functionalized. The iodine atoms themselves can be replaced via cross-coupling reactions to introduce specific recognition units, making it a versatile precursor in the modular design of advanced chemosensors.
Chemodosimeters and Probes for Selective Detection of Metal Cations and Anions
No research data is currently available on the use of this compound as a chemodosimeter or a probe for the selective detection of metal cations and anions.
pH-Responsive Optical Sensors and Indicators
There is no available research documenting the application of this compound as a pH-responsive optical sensor or indicator.
Coordination Chemistry and Metal Complexes
2,3-Bis(3-iodophenyl)quinoxaline as a Ligand in Transition Metal Coordination
Quinoxaline (B1680401) derivatives are recognized for their ability to form stable complexes with a variety of transition metals. isca.me The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them effective donor sites for coordination with metal ions. In ligands like 2,3-bis(2'-pyridyl)quinoxaline (dpq), the pyridyl groups introduce additional nitrogen donor atoms, creating a multidentate chelating agent capable of forming highly stable, ring-like structures with a central metal ion. isca.innih.govebsco.com For this compound, the primary coordination is expected to occur through the two nitrogen atoms of the quinoxaline core, allowing it to act as a bidentate or a bridging ligand between two metal centers.
The synthesis of metal complexes involving quinoxaline-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. sapub.orgnih.gov Common synthetic strategies involve straightforward methods where the ligand and metal salt are mixed, often with gentle heating, to facilitate the coordination reaction. isca.inisca.me The choice of solvent and reaction conditions can influence the resulting complex's stoichiometry and geometry.
The design of these ligands is often driven by the desire to tune the electronic, photophysical, or magnetic properties of the resulting metal complexes. isca.in For instance, the introduction of substituent groups on the quinoxaline or the appended phenyl rings can alter the ligand's electron-donating ability, steric profile, and potential for intermolecular interactions. In the case of this compound, the iodine atoms are electron-withdrawing and can influence the electronic structure of the ligand and, consequently, the properties of its metal complexes. Furthermore, the synthesis can be designed to create mononuclear, binuclear, or polynuclear complexes, depending on the stoichiometry and the nature of the metal and ligand. isca.inisca.me
Quinoxaline-based ligands exhibit diverse chelation modes. Ligands such as 2,3-di(2-pyridyl)quinoxaline (dpq) typically act as bidentate chelating agents, forming stable seven-membered rings with metal ions like Pt(II). nih.govrsc.org In other cases, these ligands can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. isca.inrsc.org The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.
The coordination geometry around the metal center is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method. isca.inisca.me Spectroscopic methods also provide valuable insights into the coordination environment. For analogous quinoxaline complexes, a range of geometries has been observed, including octahedral, tetrahedral, square planar, and trigonal bipyramidal. isca.inrsc.orgnih.gov For example, Co(II) and Zn(II) complexes with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have been reported to adopt tetrahedral structures, while the corresponding Ni(II) and Cu(II) complexes are octahedral. isca.in The solid-state geometry of copper(II) complexes with quinoxaline-containing ligands can vary between square-pyramidal and trigonal-bipyramidal. rsc.org
| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| 2-(2'-pyridyl)quinoxaline (pqx) | Zn(II) | [Zn(pqx)Cl2] | Tetrahedral | nih.gov |
| 2-(2'-pyridyl)quinoxaline (pqx) | Cr(III) | [Cr(pqx)Cl3(H2O)] | Octahedral | nih.gov |
| 2-(2'-pyridyl)quinoxaline (pqx) | Cu(II) | [Cu(pqx)Cl2(DMSO)] | Trigonal Bipyramidal | nih.gov |
| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II) | - | Tetrahedral | isca.in |
| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Ni(II) | - | Octahedral | isca.in |
| 2,3-di(2-pyridyl)quinoxaline (dpq) | Fe(II) | (Cp*2Co)[Fe2Cl4(dpq)] | Tetrahedral | rsc.org |
Spectroscopic and Electrochemical Characterization of Quinoxaline-Metal Complexes
The characterization of quinoxaline-metal complexes relies heavily on spectroscopic and electrochemical techniques to elucidate their structure and electronic properties. isca.inisca.menih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the quinoxaline ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and other characteristic bands of the quinoxaline ring to higher frequencies upon complexation are indicative of metal-ligand bond formation. nih.govresearchgate.net For example, in a Cu(II) complex with 2-(2'-pyridyl)quinoxaline, bands associated with the pyridine ring shift to higher frequencies, confirming coordination through the pyridyl nitrogen atom. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure within the complex in solution. isca.in Chemical shift changes upon coordination can provide insights into the binding mode.
Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques are employed to investigate the redox properties of the complexes. isca.inrsc.orgnih.gov These studies can reveal reversible or irreversible reduction and oxidation processes, which may be centered on the metal ion or the quinoxaline ligand. For instance, ruthenium(II) complexes with 2,3-bis(2-pyridyl)quinoxaline (dpq) exhibit metal-centered oxidation and ligand-centered reduction potentials that can be measured by cyclic voltammetry. isca.in In another study, the reduction of mononuclear complexes led to the dechelation of the ligand. isca.in The radical anion of the dpq ligand can be generated via electrochemical reduction. rsc.org
| Complex | Technique | Key Observation | Reference |
|---|---|---|---|
| [Ru(bpy)2(dpq)]2+ | UV-Vis Spectroscopy | MLCT maxima observed, indicating charge transfer from metal to ligand. | isca.in |
| [Cu(pqx)Cl2(DMSO)] | IR Spectroscopy | Pyridine ring deformation bands shift to higher frequency (620 to 647 cm⁻¹), indicating coordination. | nih.gov |
| Mononuclear Cu(II) complexes with quinoxaline derivatives | Cyclic Voltammetry | Exhibit distinct Cu(II)/Cu(I) redox potentials depending on substituents. | rsc.org |
| (Cp*2Co)[M2Cl4(dpq)] (M=Fe, Co, Zn) | Cyclic Voltammetry | dpq ligand shows reversible electrochemical reduction at -1.95 V vs. Fc/Fc+. | rsc.org |
Magnetic Properties and Spin Interactions in Quinoxaline-Bridged Metal Complexes
The magnetic properties of metal complexes containing quinoxaline-based ligands are of significant interest, particularly in the context of developing molecular magnets and understanding spin-spin interactions. nih.gov Magnetic susceptibility measurements are the primary method used to probe these properties.
When paramagnetic transition metal ions are incorporated into complexes with quinoxaline ligands, the resulting magnetic behavior depends on the metal's electron configuration and the structural arrangement of the metal centers. In mononuclear complexes, magnetic data can confirm the spin state of the metal ion (e.g., high-spin or low-spin). For example, a Fe(II) complex with 2,3-bis-(2'-pyridyl)-quinoxaline was found to be high-spin based on variable-temperature magnetic susceptibility data. isca.in
In polynuclear complexes where a quinoxaline ligand bridges two or more metal centers, magnetic studies can reveal the nature and magnitude of the magnetic exchange interaction between the metal ions. This interaction can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment). Recently, a family of bimetallic complexes where a radical anion of the 2,3-di(2-pyridyl)-quinoxaline (dpq) ligand bridges two metal centers (Fe, Co) was synthesized. rsc.org Magnetic studies on these compounds revealed very strong antiferromagnetic coupling between the metal ions and the radical ligand, with coupling constants (J) of -213.1 cm⁻¹ for the iron complex and -218.8 cm⁻¹ for the cobalt complex. rsc.org This highlights the ability of the quinoxaline framework to mediate significant magnetic interactions.
| Complex | Metal Ion(s) | Magnetic Property | Key Finding | Reference |
|---|---|---|---|---|
| [Fe(DPQ)2(NCS)2]·CO(CH3)2 | Fe(II) | High-Spin | Complex remains in a high-spin state down to 4.2 K. | isca.in |
| (Cp2Co)[Fe2Cl4(dpq)] | Fe(II) | Antiferromagnetic Coupling | Strong metal-radical interaction with J = -213.1 cm⁻¹. | rsc.org |
| (Cp2Co)[Co2Cl4(dpq)] | Co(II) | Antiferromagnetic Coupling | Strong metal-radical interaction with J = -218.8 cm⁻¹. | rsc.org |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The conventional synthesis of 2,3-disubstituted quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While effective, these methods often require harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which can lead to side reactions and environmental concerns. nih.gov Future research should prioritize the development of novel, efficient, and sustainable synthetic methodologies for 2,3-bis(3-iodophenyl)quinoxaline.
Promising avenues include the exploration of green chemistry principles. This involves utilizing environmentally benign solvents like water or ethanol (B145695), employing milder catalysts, and developing one-pot reaction sequences to minimize waste and improve atom economy. nih.govgoogle.com Recent advancements have shown the efficacy of organocatalysts, solid acid catalysts like TiO2-Pr-SO3H, and even catalyst-free conditions under visible light irradiation for the synthesis of various quinoxaline (B1680401) derivatives. nih.govmdpi.com Investigating these modern techniques for the synthesis of this compound could lead to more cost-effective and ecologically sound production. beilstein-journals.org
A comparative overview of traditional versus potential sustainable synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for 2,3-Diarylquinoxalines
| Feature | Traditional Method | Potential Sustainable Method |
|---|---|---|
| Catalyst | Strong acids (e.g., acetic acid) | Organocatalysts, solid acid catalysts, metal-free systems nih.govmdpi.com |
| Solvent | High-boiling organic solvents (e.g., DMF) | Water, ethanol, or solvent-free conditions nih.govacs.org |
| Conditions | High temperature, long reaction times nih.gov | Room temperature, microwave or light irradiation nih.govsapub.org |
| Efficiency | Moderate yields, potential for side products | High yields, high selectivity, shorter reaction times mdpi.com |
| Sustainability | Generates waste, uses hazardous reagents | Recyclable catalysts, reduced energy consumption researchgate.net |
Advanced Material Architectures and Device Integration for Enhanced Performance
Quinoxaline derivatives are well-established as high-performance materials in organic electronics, serving as electron-transporting layers, emitters, and host materials in organic light-emitting diodes (OLEDs), and as acceptors in organic solar cells (OSCs). beilstein-journals.orgcase.edu The unique electronic structure of the quinoxaline core, characterized by its electron-accepting nature, makes it ideal for these applications. case.edu
The introduction of iodophenyl groups in this compound is expected to significantly influence its electronic properties and intermolecular interactions. The heavy iodine atoms can promote intersystem crossing, a key process for enabling phosphorescence and thermally activated delayed fluorescence (TADF), which are crucial for high-efficiency OLEDs. Furthermore, the potential for halogen bonding could influence the molecular packing in thin films, thereby affecting charge transport properties in organic field-effect transistors (OFETs).
Future research should focus on fabricating and characterizing devices that incorporate this compound. This includes its integration into multilayer OLEDs, its use as a non-fullerene acceptor in OSCs, and its application as the semiconductor channel in OFETs. beilstein-journals.orgontosight.ai Exploring its role in advanced architectures like single-component organic solar cells (SCOSCs) or as a component in perovskite solar cells could also unlock new levels of performance. beilstein-journals.org
Table 2: Potential Optoelectronic Device Applications for this compound
| Device Architecture | Proposed Role of Compound | Key Performance Metrics to Investigate |
|---|---|---|
| Organic Light-Emitting Diode (OLED) | Phosphorescent or TADF Emitter | External Quantum Efficiency (EQE), Color Purity (CIE coordinates), Turn-on Voltage |
| Organic Solar Cell (OSC) | Non-Fullerene Acceptor | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc) |
| Organic Field-Effect Transistor (OFET) | n-type or p-type Semiconductor | Charge Carrier Mobility, On/Off Ratio, Threshold Voltage |
| Perovskite Solar Cell (PSC) | Hole or Electron Transport Layer | Power Conversion Efficiency (PCE), Stability |
Rational Design of Halogenated Quinoxalines for Targeted Optoelectronic and Sensing Applications
The strategic placement of halogen atoms on a conjugated organic molecule is a powerful tool for tuning its optoelectronic properties. The high polarizability and heavy-atom effect of iodine in this compound offer a unique opportunity for the rational design of materials with tailored functionalities.
Systematic studies comparing this compound with its bromo-, chloro-, and fluoro-analogues would provide fundamental insights into how the nature of the halogen influences the frontier molecular orbital energies (HOMO and LUMO), the optical bandgap, and the photophysical properties such as fluorescence and phosphorescence quantum yields. This knowledge is critical for designing molecules with specific emission colors for OLED displays or with optimized energy level alignment for efficient charge transfer in solar cells. beilstein-journals.org
Beyond optoelectronics, the iodophenyl moieties can serve as active sites for chemical sensing. nih.gov The electron-rich nature of the quinoxaline ring system combined with the potential for the iodine to interact with various species makes these compounds promising candidates for chemosensors. nih.gov Future work could explore the use of this compound for the selective detection of heavy metal ions, anions, or neutral molecules through changes in its fluorescence or color. nih.gov
Table 3: Hypothetical Tuning of Optoelectronic Properties via Halogen Substitution
| Halogen (X) in 2,3-bis(3-X-phenyl)quinoxaline | HOMO Level (eV) | LUMO Level (eV) | Emission Wavelength (nm) | Potential Application |
|---|---|---|---|---|
| Fluoro (F) | Deeper | Deeper | Blue/Green | Blue OLED Emitter |
| Chloro (Cl) | Intermediate | Intermediate | Green/Yellow | Green OLED Emitter |
| Bromo (Br) | Shallower | Shallower | Yellow/Orange | Host Material, Sensor |
| Iodo (I) | Shallowest | Shallowest | Orange/Red | Red Phosphorescent Emitter, Sensor |
Interdisciplinary Research Avenues in Advanced Functional Materials
The unique structural features of this compound open doors to a variety of interdisciplinary research fields beyond its immediate applications in organic electronics.
In medicinal chemistry , halogenated compounds are of significant interest. While many quinoxaline derivatives are explored for their anticancer and antimicrobial properties, the presence of iodine suggests potential applications in diagnostics as X-ray contrast agents due to iodine's high atomic number. nih.govnih.gov
In supramolecular chemistry and crystal engineering , the iodophenyl groups can act as powerful halogen bond donors. This allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. These ordered structures could find applications in areas such as porous materials for gas storage or separation, and in the controlled crystallization of organic semiconductors.
In polymer chemistry , this compound can serve as a monomer for the synthesis of novel conjugated polymers. The iodine atoms can be converted to other functional groups or used as coupling sites in cross-coupling reactions, leading to the creation of polymers with unique processability, and optical and electronic properties for a wide range of applications. beilstein-journals.org
Table 4: Emerging Interdisciplinary Applications
| Research Field | Key Property/Feature | Potential Application |
|---|---|---|
| Medicinal Chemistry | High atomic number of iodine | X-ray contrast agent, photodynamic therapy |
| Supramolecular Chemistry | Halogen bonding capability | Crystal engineering, porous materials, self-assembled monolayers |
| Polymer Chemistry | Reactive C-I bonds | Monomer for novel conjugated polymers via cross-coupling |
| Photocatalysis | Potential for light absorption and redox activity | Organic photocatalyst for chemical transformations |
Q & A
Basic: What are the optimal synthetic routes for preparing 2,3-bis(3-iodophenyl)quinoxaline, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For example:
- Microwave-assisted synthesis (without metal catalysts) using 2,3-dichloroquinoxaline and 3-iodophenyl nucleophiles in polar aprotic solvents (e.g., DMF) at 120–150°C for 1–3 hours .
- Palladium-catalyzed Buchwald–Hartwig amination for introducing aryl groups via C–N bond formation, requiring ligands like XPhos and bases such as Cs₂CO₃ .
Optimization includes adjusting solvent polarity, temperature, and stoichiometry of iodophenyl precursors to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield .
Advanced: How do the 3-iodophenyl substituents influence the electronic structure and photophysical properties of this compound compared to non-halogenated analogs?
Methodological Answer:
The electron-withdrawing iodine atoms destabilize the quinoxaline LUMO, enhancing electron-accepting properties. Key analyses include:
- X-ray crystallography to assess planarity and conjugation disruption (e.g., dihedral angles between quinoxaline and iodophenyl groups) .
- Photoelectron spectroscopy and DFT calculations to quantify iodine’s inductive effects on HOMO/LUMO levels .
- UV-vis/fluorescence spectroscopy comparing absorption/emission bands with 2,3-diphenylquinoxaline, where iodine’s heavy atom effect may reduce fluorescence quantum yield .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, particularly to resolve iodophenyl orientation .
- ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substitution patterns and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺: 582.92 g/mol).
- Elemental analysis (C, H, N) to ensure purity >95% .
Advanced: What strategies can be employed to resolve contradictions in reported coordination geometries of quinoxaline derivatives with transition metals when iodine substituents are present?
Methodological Answer:
- Comparative X-ray studies of Ag(I) or Pt(II) complexes with varying substituents (e.g., thienyl vs. iodophenyl) to assess steric/electronic effects on coordination angles (e.g., ÐN–M–N) .
- Spectroelectrochemistry (UV-vis-NIR/EPR) to monitor redox-induced structural changes and metal-ligand charge transfer .
- DFT modeling of coordination preferences, considering iodine’s polarizability and steric bulk .
Basic: What are the common challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Low solubility : Use high-boiling solvents like DMF or toluene for recrystallization .
- Byproduct formation : Optimize reaction stoichiometry and employ gradient column chromatography (hexane → ethyl acetate) to separate unreacted iodophenyl precursors .
- Heavy metal residues : Post-synthesis chelation with EDTA or activated charcoal filtration .
Advanced: How does the heavy atom effect of iodine in this compound influence its potential application in optoelectronic devices?
Methodological Answer:
Iodine enhances spin-orbit coupling , promoting intersystem crossing for triplet-state generation. This is critical for:
- Organic light-emitting diodes (OLEDs) : Assessed via delayed fluorescence measurements.
- Dye-sensitized solar cells (DSSCs) : Compare electron injection efficiency into TiO₂ with non-iodinated analogs using incident photon-to-current efficiency (IPCE) .
- NLO materials : Hyper-Rayleigh scattering to quantify second-harmonic generation (SHG) response .
Advanced: In studies reporting conflicting data on the antimicrobial activity of halogenated quinoxalines, how should researchers design experiments to validate structure-activity relationships?
Methodological Answer:
- Systematic substitution : Synthesize analogs with Cl, Br, and I at the 3-position to isolate halogen-specific effects .
- Minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., Mueller-Hinton agar, 37°C).
- DNA intercalation studies : Thermal denaturation assays (ΔTₘ) to correlate DNA binding strength with antimicrobial potency .
- Theoretical modeling : Molecular docking to predict interactions with microbial enzymes (e.g., DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
